Mupirocin lithium (100 MG)H0C176926UG/MG(AI)
描述
Mupirocin lithium (C₂₆H₄₃O₉·Li, molecular weight 506.56 g/mol) is the lithium salt of the naturally occurring antibiotic mupirocin, a carboxylic acid derivative produced by Pseudomonas fluorescens . It inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase, preventing the incorporation of isoleucine into tRNA . While mupirocin lithium is primarily used as an analytical standard for antimicrobial susceptibility testing (AST) in laboratories , its calcium salt counterpart is the therapeutic form approved for clinical use in topical ointments (e.g., for MRSA infections) . Mupirocin lithium exhibits high solubility in water (10 mg/mL) compared to the free acid form (26.5 µg/mL) , making it suitable for in vitro assays.
属性
分子式 |
C26H44LiO9 |
|---|---|
分子量 |
507.6 g/mol |
InChI |
InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |
InChI 键 |
GWIISKRLTAEOLJ-JATHGWPISA-N |
手性 SMILES |
[Li].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O |
规范 SMILES |
[Li].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O |
产品来源 |
United States |
准备方法
Fermentation Broth Preparation
Recovery of Pseudomonic Acid A
- Resin adsorption : Non-ionic macroporous resins (e.g., H103) adsorb pseudomonic acid A from clarified broth at pH 6.0.
- Desorption : Acetone or ethyl acetate elutes pseudomonic acid A from resin, achieving 94–97% recovery.
- Concentration : Rotary evaporation under reduced pressure yields a crude pseudomonic acid A extract.
Chemical Conversion to Mupirocin Lithium
Pseudomonic acid A undergoes esterification and lithium salt formation via two primary routes:
Direct Lithium Salt Formation
- Reagents : Pseudomonic acid A is reacted with lithium hydroxide (LiOH) in methanol or ethanol at 40–50°C.
- Procedure :
- Dissolve pseudomonic acid A in anhydrous methanol (1:10 w/v).
- Add LiOH (1.1 equivalents) dropwise under nitrogen.
- Stir for 4–6 hours, then concentrate to 30% volume.
- Precipitate lithium salt by adding diethyl ether; filter and dry under vacuum.
- Purity : 95–98% by HPLC, with residual solvents <0.1%.
Ion-Exchange Chromatography
- Resin selection : Cation-exchange resins (e.g., Amberlite IR-120) pre-treated with lithium chloride.
- Process :
- Yield : 88–92% with particle size <50 µm.
Purification and Crystallization
Solvent-Antisolvent Crystallization
Chromatographic Purification
-
Column Mobile Phase Flow Rate Detection Retention Time C8 (150 mm) Acetonitrile/buffer* 1 mL/min 221 nm 5.3 min *Buffer: 0.1 M ammonium acetate (pH 5.1)
Industrial-Scale Optimization
Critical Process Parameters
Yield and Cost Analysis
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Direct salt formation | 85 | 95 | 120 |
| Ion-exchange | 92 | 98 | 150 |
| HPLC purification | 78 | 99.5 | 220 |
Challenges and Innovations
Hygroscopicity Mitigation
化学反应分析
Types of Reactions
Mupirocin lithium undergoes various chemical reactions, including:
Oxidation: Mupirocin lithium can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Mupirocin lithium can undergo substitution reactions where lithium is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of mupirocin, which may have different antibacterial properties .
科学研究应用
Clinical Applications
Mupirocin lithium is primarily used for:
- Treatment of Skin Infections : Effective against conditions like impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.
- Nasal Decolonization : Employed to eradicate nasal carriage of MRSA in patients and healthcare workers.
- Preventive Measures : Used in surgical settings to reduce the risk of postoperative infections caused by resistant bacteria .
Resistance Profiles
Resistance to mupirocin can develop through mutations in the isoleucyl-tRNA synthetase gene. Studies indicate that low-level resistance (LLR) can occur, particularly in methicillin-resistant strains. The prevalence of high-level resistance (HLR) has been increasing, necessitating careful monitoring of mupirocin usage . The minimum inhibitory concentration (MIC) values for susceptibility testing are crucial for determining effective treatment regimens .
Analytical Methods for Quality Control
A robust analytical method using reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed for the assay of mupirocin lithium in pharmaceutical formulations. This method demonstrates excellent precision and accuracy, with a retention time of approximately 5.3 minutes. Such analytical techniques are essential for quality control during manufacturing and stability testing .
Case Study 1: Efficacy Against MRSA
A clinical trial involving mupirocin lithium demonstrated significant efficacy in eradicating MRSA from nasal carriers. Patients treated with mupirocin showed a marked reduction in MRSA colonization compared to control groups. This study reinforces mupirocin's role as a critical agent in managing antibiotic-resistant infections.
Case Study 2: Resistance Development
In a cohort study analyzing mupirocin resistance among Staphylococcus aureus isolates, researchers found that 33% of strains exhibited high-level resistance over a three-year period. This highlighted the need for ongoing surveillance and judicious use of mupirocin to mitigate resistance development .
Comparative Analysis with Other Antibiotics
| Antibiotic | Mechanism of Action | Primary Use | Resistance Issues |
|---|---|---|---|
| Mupirocin Lithium | Inhibits isoleucyl-tRNA synthetase | Skin infections, MRSA decolonization | Increasing LLR and HLR |
| Vancomycin | Inhibits cell wall synthesis | Serious Gram-positive infections | Resistance emerging in enterococci |
| Linezolid | Inhibits protein synthesis at ribosomal level | Multi-drug resistant infections | Resistance due to mutations |
作用机制
Mupirocin lithium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets and inhibits the activity of bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis . This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth .
相似化合物的比较
Mupirocin Calcium
Key Differences :
Clinical Relevance :
- Mupirocin calcium is the preferred clinical formulation due to stability in topical vehicles, while the lithium salt’s solubility facilitates reproducible MIC testing . Resistance rates for both salts are identical, with high-level resistance (MIC >512 mg/L) observed in 14.1% of MRSA isolates in Canada (2007–2018) .
Fusidic Acid
Comparative Analysis :
Resistance Trends :
- Fusidic acid resistance is primarily chromosomal (fusA mutations), while mupirocin high-level resistance is plasmid-mediated (mup gene), facilitating rapid spread in MRSA . Fusidic acid retains higher susceptibility (89.1% in MSSA) compared to mupirocin (98.6% in MSSA) but is less effective against high-level mupirocin-resistant strains .
Ozenoxacin and Monoterpene Combinations
Ozenoxacin:
- A newer fluoroquinolone with potent activity against S. aureus (MIC₉₀: 0.03 mg/L) . Unlike mupirocin, it targets DNA gyrase and topoisomerase IV, avoiding cross-resistance.
Synergy with Monoterpenes:
- Mupirocin combined with thymol reduces biofilm viability (BEC: 0.59–1.07 mg/mL) in S. aureus, but menthol (4 mg/mL) antagonizes mupirocin’s antibiofilm effects .
Data Tables
生物活性
Mupirocin lithium, a topical antibiotic derived from Pseudomonas fluorescens, has garnered attention for its potent antibacterial properties, particularly against gram-positive bacteria. This article delves into the biological activity of mupirocin lithium, highlighting its mechanism of action, efficacy, resistance patterns, and clinical applications.
Mupirocin exerts its antibacterial effects by specifically inhibiting isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding reversibly to IRS, mupirocin disrupts the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a halt in protein and RNA synthesis. At lower concentrations, mupirocin displays bacteriostatic activity, while at higher concentrations, it becomes bactericidal, effectively killing 90-99% of susceptible bacteria over a 24-hour period .
Efficacy Against Bacterial Strains
Mupirocin lithium has demonstrated significant efficacy against various bacterial strains:
- Staphylococcus aureus : Particularly effective against methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) often below 0.5 µg/ml .
- Streptococcus pyogenes : Exhibits high activity levels, making it suitable for treating skin infections caused by this pathogen .
- Other Gram-positive Bacteria : Effective against lactobacilli and leuconostocs, mupirocin is less active against most gram-negative bacteria .
The clinical effectiveness of mupirocin is evident in studies showing a therapeutic response rate of 94-98% for impetigo and over 90% for other skin infections post-treatment .
Resistance Patterns
While mupirocin is generally effective, the emergence of resistance poses challenges:
- Resistance Mechanisms : Resistance often arises through mutations in the IRS gene or the acquisition of plasmids that encode modified forms of IRS .
- Prevalence : Reports indicate that resistance rates can be as high as 81%, particularly among MRSA strains .
- Clinical Implications : The presence of resistant strains necessitates careful monitoring and susceptibility testing to guide appropriate use .
Clinical Applications
Mupirocin lithium is primarily used topically for treating:
- Impetigo : A highly contagious skin infection, with mupirocin showing high efficacy in clinical trials.
- Secondary Skin Infections : Effective in treating infections resulting from wounds or abrasions.
- Nasal Carriage of MRSA : Mupirocin is utilized intranasally to decolonize MRSA carriers, reducing infection risk in surgical settings .
Case Studies
Several case studies highlight the effectiveness and safety profile of mupirocin lithium:
- Impetigo Treatment : In a controlled study involving children with impetigo, mupirocin ointment applied twice daily led to a significant reduction in lesions and bacterial load within one week .
- MRSA Colonization : A study demonstrated that intranasal mupirocin significantly decreased MRSA colonization rates among patients prior to surgery, contributing to lower postoperative infection rates .
Research Findings
Recent research has focused on understanding the pharmacokinetics and dynamics of mupirocin:
- Pharmacokinetics : Mupirocin exhibits minimal systemic absorption when applied topically; hence it is primarily localized at the site of application .
- In Vitro Studies : Antimicrobial susceptibility tests have confirmed the effectiveness of mupirocin against a range of pathogens, reinforcing its role as a first-line treatment for certain infections .
Summary Table of Key Properties
| Property | Details |
|---|---|
| Molecular Formula | C26H43O9.Li |
| Molecular Weight | 506.56 g/mol |
| Solubility | Soluble in water (10 mg/mL) |
| Protein Binding | >95% |
| Primary Targets | Staphylococcus aureus, Streptococcus pyogenes |
| Resistance Rate | Up to 81% in MRSA strains |
常见问题
Q. What validated chromatographic methods are recommended for quantifying Mupirocin lithium and its related compounds in pharmaceutical formulations?
Methodological Answer: Utilize reverse-phase HPLC with a C18 column, mobile phase composed of 0.1 M ammonium acetate buffer (pH 5.7) and tetrahydrofuran (50:50), and UV detection at 230 nm. Prepare standard solutions using USP Mupirocin Lithium Reference Standard (RS) and validate system suitability by ensuring ≥7000 theoretical plates, tailing factor ≤1.75, and resolution ≥3 between pseudomonic acid D and mupirocin peaks. Calculate impurities using relative retention times and peak area ratios per USP guidelines .
Q. How to design an in vitro study to assess the antimicrobial efficacy of Mupirocin lithium against Staphylococcus aureus?
Methodological Answer:
- Strain Selection : Include methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.
- Dilution Testing : Perform broth microdilution per CLSI guidelines to determine MIC (Minimum Inhibitory Concentration).
- Controls : Use vehicle controls (e.g., polyethylene glycol) and reference antibiotics (e.g., vancomycin).
- Data Interpretation : Compare MIC values to clinical breakpoints (e.g., ≤4 µg/mL for susceptibility). Reference nasal carriage models to contextualize efficacy .
Q. What are the critical parameters for ensuring stability of Mupirocin lithium in topical formulations during storage?
Methodological Answer: Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to track impurity profiles (e.g., pseudomonic acids). Validate microbial limits (<100 CFU/g total aerobic count; <10 CFU/g fungi) and physicochemical stability (pH, viscosity). Include preservative efficacy testing per USP <51> .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification between pharmacopeial monographs and experimental data?
Methodological Answer:
- Method Harmonization : Cross-validate USP and EP methods by adjusting buffer pH (e.g., pH 6.3 phosphate buffer for EP) and column specifications.
- Forced Degradation Studies : Expose Mupirocin lithium to heat, light, and oxidation to identify unknown impurities.
- Statistical Analysis : Use ANOVA to compare inter-laboratory variability and refine acceptance criteria .
Q. What strategies mitigate Mupirocin resistance in Staphylococcus aureus during long-term prophylaxis studies?
Methodological Answer:
- Combination Therapy : Pair Mupirocin with agents like chlorhexidine or NP108 (a polymeric antimicrobial) to reduce resistance selection pressure.
- Resistance Monitoring : Perform whole-genome sequencing to detect ileS mutations (conferring high-level resistance).
- Mathematical Modeling : Apply deterministic models to simulate resistance spread in hospital wards and optimize dosing intervals .
Q. How to optimize Mupirocin lithium entrapment in nanosponge formulations for enhanced topical delivery?
Methodological Answer:
- Design of Experiments (DoE) : Use a 3² factorial design to vary polymer (e.g., ethyl cellulose) and crosslinker ratios.
- Characterization : Assess entrapment efficiency via UV spectrophotometry and particle size via dynamic light scattering.
- Ex Vivo Permeation : Use Franz diffusion cells with porcine skin to compare release kinetics to conventional ointments .
Q. What biotechnological approaches improve Mupirocin production yield in Pseudomonas fluorescens fermentations?
Methodological Answer:
- Media Optimization : Adjust carbon/nitrogen ratios (e.g., glycerol as carbon source) and dissolved oxygen levels.
- Genetic Engineering : Overexpress mup gene cluster regulators (e.g., MupR) to enhance biosynthesis.
- Downstream Processing : Implement liquid-liquid extraction followed by crystallization at controlled pH (4.5–5.0) to maximize purity .
Methodological Notes
- Chromatographic Contradictions : Earlier USP methods used absolute retention times, while revised versions (post-2008) employ relative retention times for impurity identification. Always cross-check monograph updates .
- Resistance Dynamics : Low-level resistance (due to mupA) is reversible, whereas high-level resistance (ileS mutations) requires alternative therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
